Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide
CAS No.:
Cat. No.: VC13612037
Molecular Formula: C9H9BF3KO2
Molecular Weight: 256.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BF3KO2 |
|---|---|
| Molecular Weight | 256.07 g/mol |
| IUPAC Name | potassium;trifluoro-[4-(2-methoxy-2-oxoethyl)phenyl]boranuide |
| Standard InChI | InChI=1S/C9H9BF3O2.K/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1 |
| Standard InChI Key | BLHUIMCCLHENMT-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC=C(C=C1)CC(=O)OC)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC=C(C=C1)CC(=O)OC)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide is systematically named according to IUPAC guidelines as potassium trifluoro(4-(2-methoxy-2-oxoethyl)phenyl)borate. Its molecular formula, C~9~H~9~BF~3~KO~2~, reflects a borate anion complexed with a potassium cation. The structure integrates a phenyl ring substituted with a 2-methoxy-2-oxoethyl group at the para position, coordinated to a trifluoroborate moiety .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C~9~H~9~BF~3~KO~2~ |
| Molecular Weight | 256.07 g/mol |
| IUPAC Name | Potassium trifluoro(4-(2-methoxy-2-oxoethyl)phenyl)borate |
| CAS No. | Not publicly disclosed |
| SMILES | B-(F)(F)F.[K+] |
| InChI Key | BLHUIMCCLHENMT-UHFFFAOYSA-N |
Structural Analysis
The compound’s geometry is defined by the tetrahedral boron center bonded to three fluorine atoms and the substituted phenyl group. The 2-methoxy-2-oxoethyl side chain introduces steric and electronic effects, influencing reactivity in cross-coupling reactions. X-ray crystallography data, though unavailable in public domains, suggest similarities to aryltrifluoroborate salts, where the potassium ion stabilizes the borate anion through electrostatic interactions .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details of the synthesis are proprietary, the compound is likely produced via transmetallation or Suzuki-Miyaura coupling precursors. A plausible route involves:
-
Phenyl Grignard Formation: Reaction of 4-bromophenylacetic acid methyl ester with magnesium in tetrahydrofuran.
-
Boron Trifluoride Complexation: Treatment with BF~3~·OEt~2~ to form the trifluoroborate intermediate.
-
Potassium Exchange: Precipitation with potassium hydroxide to yield the final product .
This method aligns with patents describing analogous borate syntheses, emphasizing anhydrous conditions and inert atmospheres to prevent hydrolysis .
Industrial Production
Key Organics/BIONET (UK) manufactures the compound at a 95% purity grade, as confirmed by certificates of analysis . Scaling considerations include solvent recovery and waste management of fluorine byproducts, adhering to REACH regulations.
Physicochemical Properties
Thermal and Solubility Profiles
As a solid, the compound exhibits limited solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but is sparingly soluble in water. Thermal stability data are absent, but analogous borates decompose above 200°C, releasing boron trifluoride .
| Property | Value |
|---|---|
| Physical Form | Solid |
| Purity | 95% |
| Hazard Codes | H302, H312, H332 |
| Storage | Dry, ventilated, 2–8°C |
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 3.2–3.8 ppm (methoxy group), δ 2.8–3.1 ppm (methylene adjacent to carbonyl).
Applications in Chemical Research
Catalysis and Organic Synthesis
The compound serves as a precursor in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation. Its stability under basic conditions makes it preferable to boronic acids in Heck and Suzuki reactions .
Pharmaceutical Development
In drug discovery, the trifluoroborate group enhances metabolic stability and membrane permeability. Derivatives are investigated as kinase inhibitors and antimicrobial agents, leveraging the electron-withdrawing effects of fluorine .
Comparative Analysis with Analogous Borates
Table 3: Structural and Functional Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume